

In-Depth Technical Review of 1-Methylpiperazine-2,5-dione Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylpiperazine-2,5-dione**

Cat. No.: **B1347394**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazine-2,5-dione, also known as cyclo(Sar-Gly), is a cyclic dipeptide that has garnered significant interest in the scientific community. Its rigid backbone and potential for diverse biological activities make it a compelling scaffold for drug discovery and development. This technical guide provides a comprehensive literature review of the research on **1-methylpiperazine-2,5-dione** and its derivatives, focusing on its synthesis, structural characterization, and pharmacological properties. All quantitative data has been summarized into structured tables, and detailed experimental methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the core concepts.

Physicochemical Properties

1-Methylpiperazine-2,5-dione is a white to off-white solid with good solubility in polar solvents like water and alcohols, which can be attributed to its ability to form hydrogen bonds.^[1] The presence of nitrogen atoms in the piperazine ring imparts basic properties to the molecule.^[1]

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₂ O ₂	[2]
Molecular Weight	128.13 g/mol	[2]
CAS Number	5625-52-5	[3]
IUPAC Name	1-methylpiperazine-2,5-dione	[2]
Canonical SMILES	CN1CC(=O)NCC1=O	[3]
InChIKey	GYNOMCDGHQHGHJ- UHFFFAOYSA-N	[3]
XlogP (predicted)	-1.1	[4]
Topological Polar Surface Area	49.4 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]

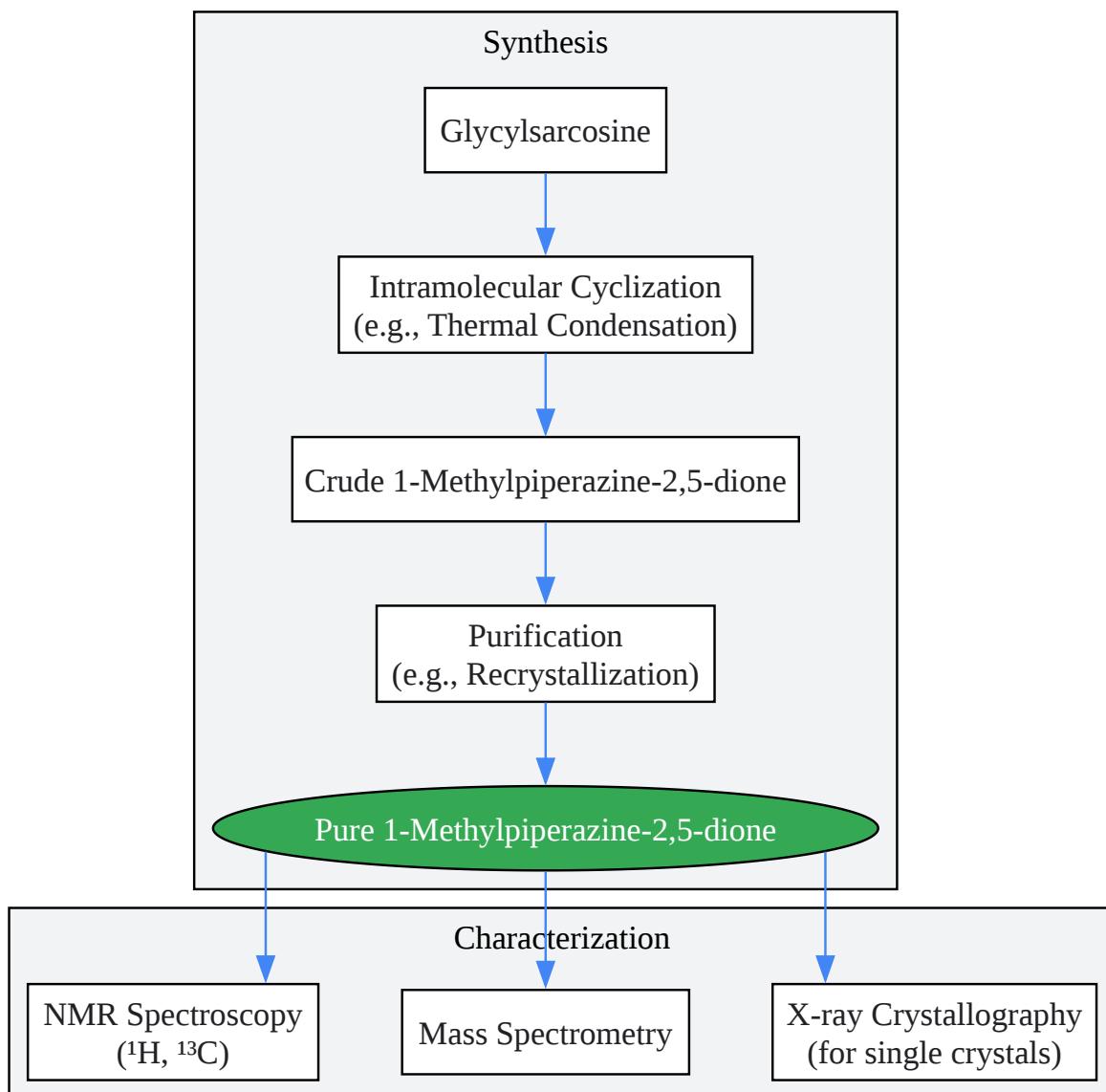
Synthesis and Characterization

The synthesis of **1-methylpiperazine-2,5-dione** and its derivatives typically involves the cyclization of a dipeptide precursor. A common method is the thermal condensation of the corresponding linear dipeptide.

Experimental Protocol: Synthesis of 1-Methylpiperazine-2,5-dione (General Procedure)

A general approach to synthesizing piperazine-2,5-diones involves the intramolecular cyclization of a dipeptide. For **1-methylpiperazine-2,5-dione**, the dipeptide would be glycylsarcosine (Gly-Sar).

Materials:


- Glycylsarcosine (H-Gly-Sar-OH)[\[5\]](#)

- High-boiling point solvent (e.g., ethylene glycol, toluene with azeotropic removal of water)
- Reflux condenser and heating mantle
- Recrystallization solvents (e.g., ethanol, water)

Procedure:

- Glycylsarcosine is dissolved in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
- The mixture is heated to reflux for several hours to facilitate the intramolecular cyclization and removal of water.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent system to yield pure **1-methylpiperazine-2,5-dione**.

Below is a generalized workflow for the synthesis and characterization of **1-methylpiperazine-2,5-dione**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and characterization of **1-methylpiperazine-2,5-dione**.

Spectroscopic Data

¹³C NMR

Chemical Shift (ppm)	Assignment
166.3	C=O
165.8	C=O
52.1	CH ₂
47.9	CH ₂
34.1	N-CH ₃

Note: Data obtained from a publicly available spectrum on PubChem. Experimental conditions were not specified.

Crystal Structure

While the crystal structure of **1-methylpiperazine-2,5-dione** itself is not readily available in the searched literature, the crystal structure of a related derivative, 1,4-bis(3-methylphenyl)piperazine-2,5-dione, has been reported.[\[6\]](#) This provides insights into the general conformation of the piperazine-2,5-dione ring.

Crystallographic Data for 1,4-Bis(3-methylphenyl)piperazine-2,5-dione

Parameter	Value
Chemical Formula	C ₁₈ H ₁₈ N ₂ O ₂
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	12.6608 (15)
b (Å)	6.1508 (7)
c (Å)	19.223 (2)
β (°)	95.142 (2)
Volume (Å ³)	1490.9 (3)
Z	4

Data from a study by Wen et al. (2006) or Zhang et al. (2007) as cited in the search result.[\[6\]](#)

In this derivative, the piperazine-2,5-dione ring is not planar, and the nitrogen atoms exhibit a planar configuration due to π -conjugation with the carbonyl groups.[\[6\]](#)

Biological Activities and Pharmacological Data

1-Methylpiperazine-2,5-dione and its derivatives have been investigated for a range of biological activities, including as opioid receptor ligands, antidepressants, anti-inflammatory agents, and inhibitors of peptide transporters.

Opioid Receptor Ligand Activity

Derivatives of **1-methylpiperazine-2,5-dione** have been explored as ligands for opioid receptors. The following table summarizes the binding affinities (Ki) of some representative compounds.

Compound	MOR Ki (nM)	DOR Ki (nM)	KOR Ki (nM)
2	>10000	1850 ± 250	289 ± 21
25	>10000	>10000	2560 ± 430
28	>10000	4450 ± 620	129 ± 11
29	>10000	>10000	1790 ± 310

Data from a study on diketopiperazine and dipeptide analogs as opioid receptor ligands.

Antidepressant and Anti-inflammatory Activity

A series of novel piperazine-2,5-dione derivatives bearing indole analogs have been synthesized and evaluated for their antidepressant, anti-inflammatory, and analgesic activities *in vivo*.^[7] The results revealed that many of these compounds exhibited significant effects at a dose of 10 mg/kg.^[7]

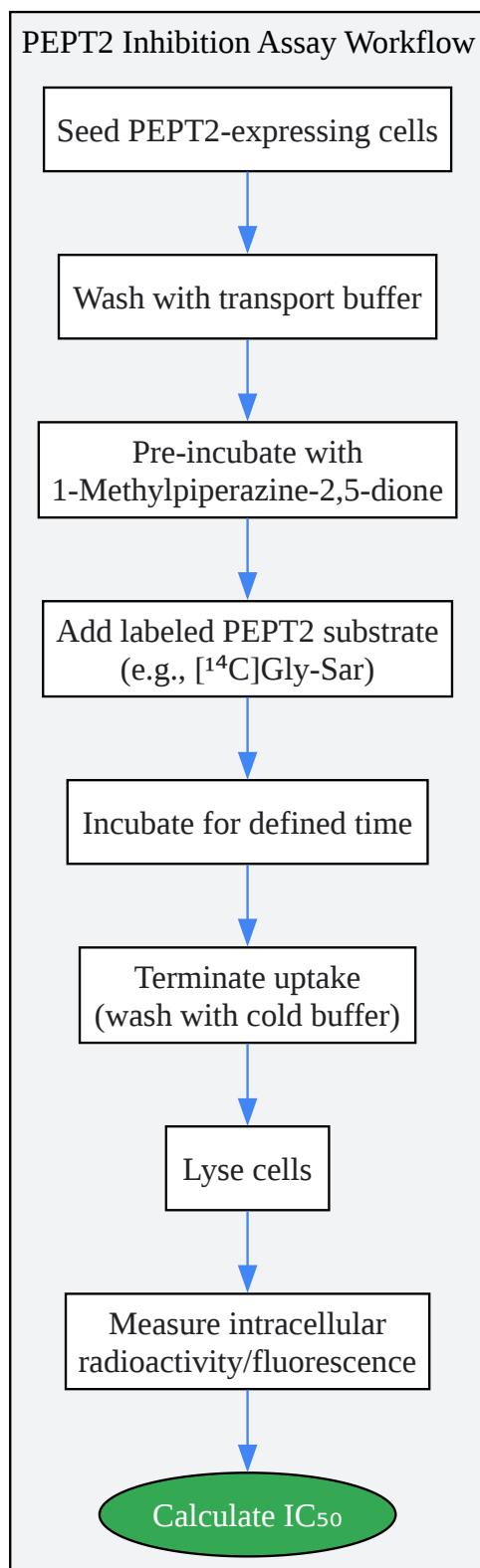
Compound	Antidepressant Activity (% decrease in immobility)
2e	70.2%
2q	71.2%
Fluoxetine (control)	67.9%

Data from a study on novel piperazine-2,5-dione analogs bearing 1H-indole.^[7]

Peptide Transporter 2 (PEPT2) Inhibition

1-Methylpiperazine-2,5-dione has been identified as a selective inhibitor of the peptide transporter 2 (PEPT2).^[1] It is suggested to block the transport of peptides by binding to the transmembrane domain of PEPT2.^[1]

Experimental Protocol: PEPT2 Inhibition Assay (General)


A typical *in vitro* assay to determine the inhibitory activity of a compound against PEPT2 would involve the following steps:

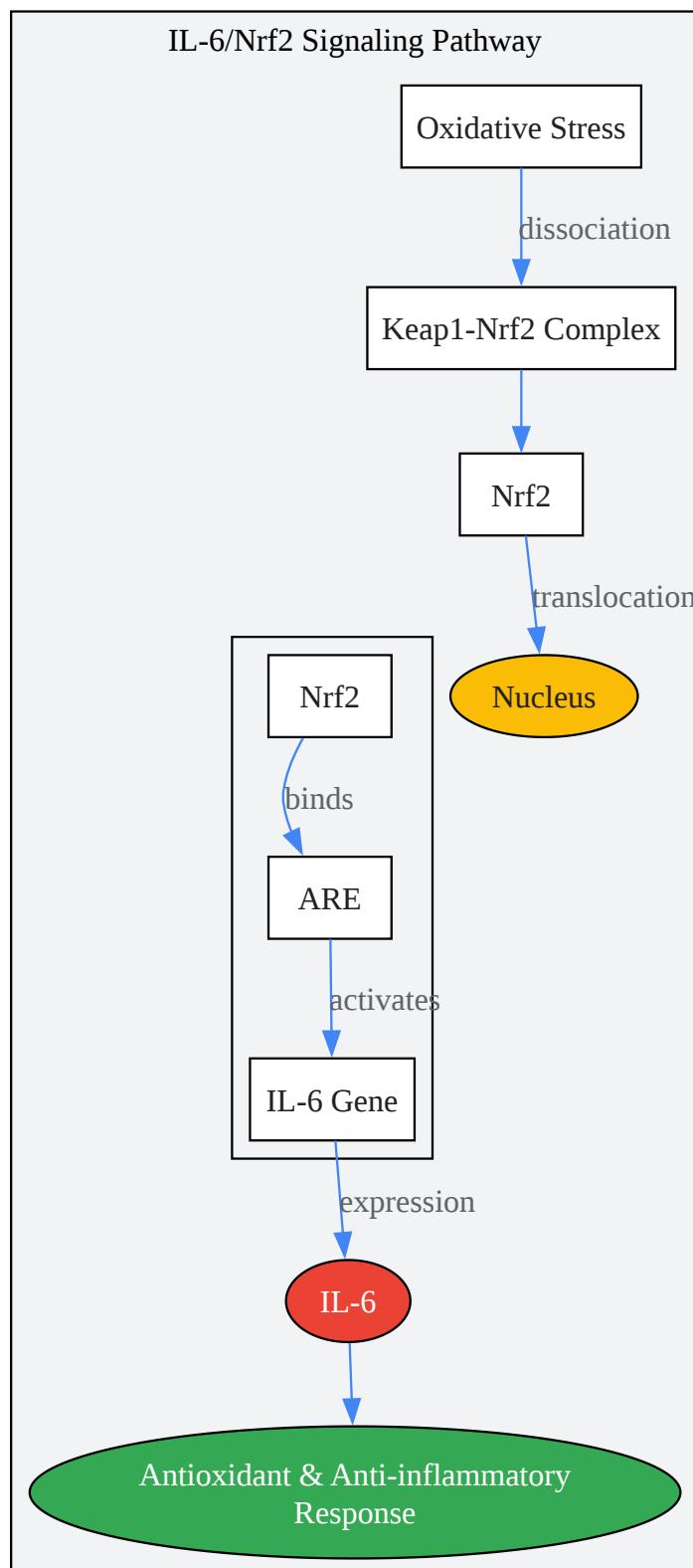
Cell Culture:

- A cell line stably expressing PEPT2 (e.g., CHO-PEPT2 or HEK293-PEPT2) is cultured under standard conditions.

Uptake Assay:

- Cells are seeded in multi-well plates and grown to confluence.
- On the day of the experiment, the culture medium is removed, and the cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
- Cells are pre-incubated with the test compound (**1-methylpiperazine-2,5-dione**) at various concentrations for a defined period.
- A radiolabeled or fluorescently tagged PEPT2 substrate (e.g., [¹⁴C]Gly-Sar) is added to the wells, and the uptake is allowed to proceed for a specific time.
- The uptake is terminated by rapidly washing the cells with ice-cold transport buffer.
- The cells are lysed, and the intracellular radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader, respectively.
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

[Click to download full resolution via product page](#)


A generalized experimental workflow for a PEPT2 inhibition assay.

Signaling Pathways

The biological effects of some piperazine-2,5-dione derivatives, particularly their antioxidant and anti-inflammatory activities, have been linked to the modulation of specific signaling pathways. One such pathway is the Interleukin-6 (IL-6) / Nuclear factor erythroid 2-related factor 2 (Nrf2) loop.

IL-6/Nrf2 Signaling Pathway

The IL-6/Nrf2 signaling pathway is a crucial regulator of the cellular antioxidant and anti-inflammatory response. Nrf2 is a transcription factor that, under basal conditions, is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including IL-6. The subsequent expression of these genes helps to mitigate oxidative damage and inflammation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5625-52-5: 1-methylpiperazine-2,5-dione | CymitQuimica [cymitquimica.com]
- 2. 1-Methylpiperazine-2,5-dione | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - 1-methylpiperazine-2,5-dione (C5H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1,4-Bis(3-methylphenyl)piperazine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Review of 1-Methylpiperazine-2,5-dione Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347394#literature-review-of-1-methylpiperazine-2-5-dione-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com